7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride
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Overview
Description
The compound “7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine .
Synthesis Analysis
The synthesis of this compound involves a reaction between easily available chalcones and benzamidine hydrochloride . The reaction of substrates containing electron-withdrawing groups and electron-donating groups on the phenyl ring gave comparable yields within the 70-78% range .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3 .Chemical Reactions Analysis
The compound forms solid consisting of 2-chloropyrimidine and sodium chloride, which is collected by filtration and washed thoroughly with ether to dissolve all the 2-chloropyrimidine .Physical and Chemical Properties Analysis
The compound is a yellow to brown solid . It has a molecular weight of 248.14 . It should be stored in a refrigerator .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that pyrimidines, in general, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
While the specific future directions for this compound are not mentioned in the search results, it’s worth noting that pyrimidines have been the subject of numerous research studies due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3S.ClH/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8;/h2,4H,3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPHEMCGAKHJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC(=CN21)CCl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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